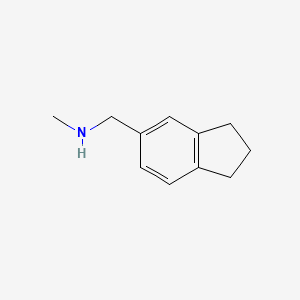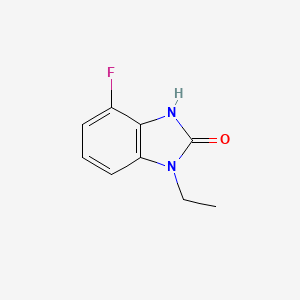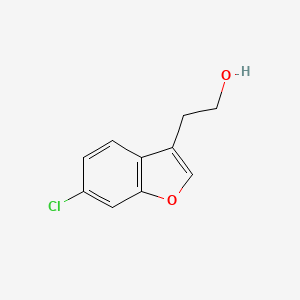
5-((2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-2-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl]-2-fluorobenzoic acid is a complex organic compound belonging to the class of quinazolines. Quinazolines are known for their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties .
Métodos De Preparación
The synthesis of 5-[[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl]-2-fluorobenzoic acid typically involves a multi-step process. One common method is the I2/TBHP mediated domino synthesis. This method involves the reaction of isatins with o-amino N-aryl/alkyl benzamides under mild conditions . The reaction conditions are generally mild, and the process is efficient, making it suitable for industrial production.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like I2/TBHP.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom.
Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
5-[[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl]-2-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in cancer research.
Medicine: Due to its anticancer properties, it is being explored as a potential therapeutic agent.
Industry: The compound is used in the development of new materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 5-[[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl]-2-fluorobenzoic acid involves its interaction with specific molecular targets. It acts as a DNA intercalator, binding to DNA and disrupting its function. This leads to the inhibition of cell proliferation, making it effective against cancer cells .
Comparación Con Compuestos Similares
Similar compounds include other quinazoline derivatives such as:
- 4-{[1-Methyl-2,4-dioxo-6-(3-phenylprop-1-yn-1-yl)-1,4-dihydroquinazolin-3(2H)-yl]methyl}benzoic acid .
- Methyl N-[5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]acetyl-D-alaninate .
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of 5-[[2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl]methyl]-2-fluorobenzoic acid lies in its specific combination of quinazoline and benzoic acid moieties, which contribute to its distinct biological properties .
Propiedades
Fórmula molecular |
C16H11FN2O4 |
|---|---|
Peso molecular |
314.27 g/mol |
Nombre IUPAC |
5-[(2,4-dioxoquinazolin-1-yl)methyl]-2-fluorobenzoic acid |
InChI |
InChI=1S/C16H11FN2O4/c17-12-6-5-9(7-11(12)15(21)22)8-19-13-4-2-1-3-10(13)14(20)18-16(19)23/h1-7H,8H2,(H,21,22)(H,18,20,23) |
Clave InChI |
GAKQDOANOFNZED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NC(=O)N2CC3=CC(=C(C=C3)F)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-ethenyl-6,7-dihydro-5H-pyrano[2,3-c]pyridazine](/img/structure/B8507001.png)










